N-tert-butyl-2-methylfuran-3-carboxamide
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Overview
Description
“N-(tert-butyl)-2-methylfuran-3-carboxamide” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “N-(tert-butyl)” indicates a tert-butyl group attached to a nitrogen atom . The “2-methyl” denotes a methyl group attached to the second carbon of the furan ring, and the “3-carboxamide” suggests a carboxamide group attached to the third carbon of the furan ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(tert-butyl)-2-methylfuran-3-carboxamide” would depend on its structure. For example, tert-butyl groups are known to be non-polar and hydrophobic, while carboxamide groups can participate in hydrogen bonding .Mechanism of Action
Target of Action
Compounds with tert-butyl groups have been used to study large biomolecular assemblies involved in neurotransmitter release .
Mode of Action
It’s known that tert-butyl groups can exist in solution as a cation . This cation can interact with other molecules, potentially influencing their behavior or function.
Biochemical Pathways
Tert-butyl groups are often subject to metabolism by a number of cytochrome p450 enzymes (cyps), which play a crucial role in drug metabolism and bioactivation .
Pharmacokinetics
Tert-butyl groups are known to be metabolized by cytochrome p450 enzymes .
Result of Action
Exposure to tert-butyl groups can cause irritation to the skin and eyes, and inhalation can irritate the nose, throat, and lungs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(tert-butyl)-2-methylfuran-3-carboxamide. For instance, the presence of water can lead to the tert-butyl cation taking an OH group . Additionally, the compound’s action may be influenced by the presence of other substances, pH levels, temperature, and other environmental conditions .
Future Directions
The future directions for research on “N-(tert-butyl)-2-methylfuran-3-carboxamide” would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Biochemical Analysis
Biochemical Properties
. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s tert-butyl group and the furan ring, both of which are known to participate in various types of chemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-(tert-butyl)-2-methylfuran-3-carboxamide in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
N-tert-butyl-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-8(5-6-13-7)9(12)11-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAFRPMSHPXPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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